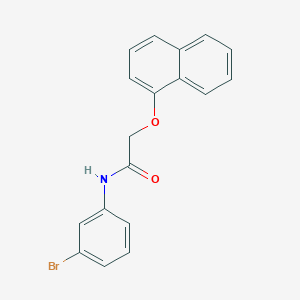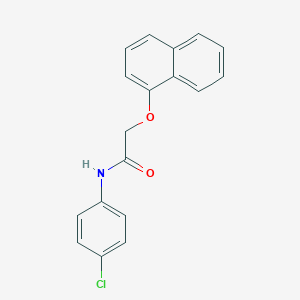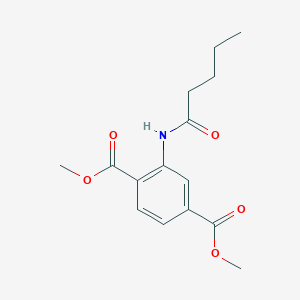
Dimethyl 2-(pentanoylamino)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(pentanoylamino)terephthalate, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the development of Alzheimer's disease. DAPT has also been found to have potential applications in cancer research. In
Mécanisme D'action
Dimethyl 2-(pentanoylamino)terephthalate works by inhibiting the activity of gamma-secretase and the Notch signaling pathway. Gamma-secretase cleaves APP to produce Aβ peptides, which are toxic to neurons and lead to the formation of amyloid plaques. By inhibiting gamma-secretase, Dimethyl 2-(pentanoylamino)terephthalate reduces the production of Aβ peptides and prevents the formation of amyloid plaques.
The Notch signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway can lead to the development of cancer. Dimethyl 2-(pentanoylamino)terephthalate inhibits the Notch signaling pathway by blocking the cleavage of Notch receptors, which are involved in the pathway.
Biochemical and Physiological Effects:
Dimethyl 2-(pentanoylamino)terephthalate has been found to have significant biochemical and physiological effects. In Alzheimer's disease research, Dimethyl 2-(pentanoylamino)terephthalate has been shown to reduce the production of Aβ peptides and prevent the formation of amyloid plaques. This can lead to the preservation of neuronal function and the prevention of cognitive decline.
In cancer research, Dimethyl 2-(pentanoylamino)terephthalate has been shown to inhibit tumor growth by suppressing the Notch signaling pathway. This can lead to the induction of apoptosis and the suppression of cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2-(pentanoylamino)terephthalate has several advantages for lab experiments. It is a potent inhibitor of gamma-secretase and the Notch signaling pathway, making it a valuable tool for studying these pathways. It is also relatively easy to synthesize and has good stability.
However, Dimethyl 2-(pentanoylamino)terephthalate also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in some experiments. It also has poor solubility in aqueous solutions, which can make it difficult to work with in some assays.
Orientations Futures
There are several future directions for research on Dimethyl 2-(pentanoylamino)terephthalate. In Alzheimer's disease research, further studies are needed to determine the optimal dosage and duration of treatment with Dimethyl 2-(pentanoylamino)terephthalate. There is also a need for studies on the long-term effects of Dimethyl 2-(pentanoylamino)terephthalate treatment on cognitive function.
In cancer research, further studies are needed to determine the efficacy of Dimethyl 2-(pentanoylamino)terephthalate in different types of cancer. There is also a need for studies on the optimal dosage and duration of treatment with Dimethyl 2-(pentanoylamino)terephthalate.
Conclusion:
Dimethyl 2-(pentanoylamino)terephthalate is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of gamma-secretase and the Notch signaling pathway, making it a valuable tool for studying these pathways. Dimethyl 2-(pentanoylamino)terephthalate has potential applications in Alzheimer's disease research and cancer research. Further studies are needed to determine the optimal dosage and duration of treatment with Dimethyl 2-(pentanoylamino)terephthalate, as well as its long-term effects on cognitive function and efficacy in different types of cancer.
Méthodes De Synthèse
The synthesis of Dimethyl 2-(pentanoylamino)terephthalate involves the reaction of terephthalic acid with pentanoyl chloride to form pentanoyl terephthalic acid. This intermediate is then reacted with dimethylamine to produce Dimethyl 2-(pentanoylamino)terephthalate. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane.
Applications De Recherche Scientifique
Dimethyl 2-(pentanoylamino)terephthalate has been extensively studied for its potential applications in Alzheimer's disease research. It has been found to inhibit gamma-secretase, an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. Aβ peptides are the main component of amyloid plaques, which are a hallmark of Alzheimer's disease. By inhibiting gamma-secretase, Dimethyl 2-(pentanoylamino)terephthalate can reduce the production of Aβ peptides and prevent the formation of amyloid plaques.
Dimethyl 2-(pentanoylamino)terephthalate has also been studied for its potential applications in cancer research. It has been found to inhibit the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Notch signaling is dysregulated in many types of cancer, and inhibiting this pathway with Dimethyl 2-(pentanoylamino)terephthalate can lead to the suppression of tumor growth.
Propriétés
Formule moléculaire |
C15H19NO5 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
dimethyl 2-(pentanoylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-4-5-6-13(17)16-12-9-10(14(18)20-2)7-8-11(12)15(19)21-3/h7-9H,4-6H2,1-3H3,(H,16,17) |
Clé InChI |
GPZDSLZWLTZJEW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
SMILES canonique |
CCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



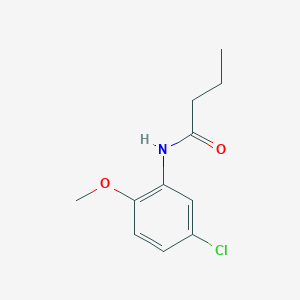
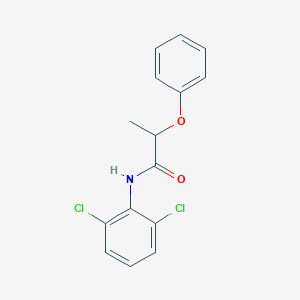


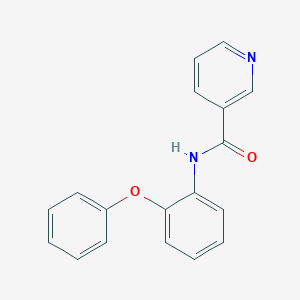
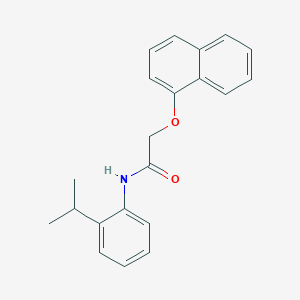
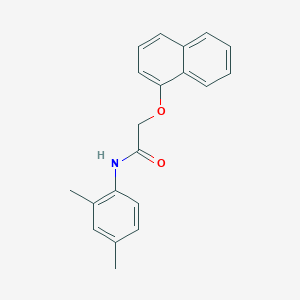

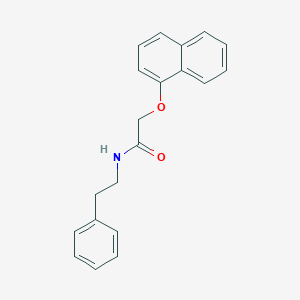
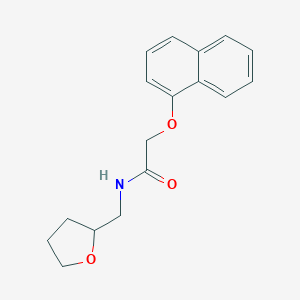

![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
